molecular formula C25H26N2O2 B3441388 N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide

N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide

Cat. No. B3441388
M. Wt: 386.5 g/mol
InChI Key: JRSQEYUNGBYEOR-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide, commonly known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMABN is a small molecule that belongs to the class of benzamides and has shown promising results in various preclinical studies.

Scientific Research Applications

DMABN has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DMABN has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of DMABN is not fully understood. However, it has been proposed that DMABN exerts its therapeutic effects by modulating various signaling pathways in the body. DMABN has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
DMABN has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the pathogenesis of neurodegenerative diseases. DMABN has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

DMABN has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also relatively stable and can be easily synthesized in large quantities. However, DMABN has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. DMABN can also have off-target effects, which can affect the interpretation of experimental results.

Future Directions

For DMABN research include the development of more potent analogs, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the investigation of its effects in clinical trials.
Conclusion
DMABN is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases. It can be synthesized using a multistep reaction process and has several advantages for lab experiments. DMABN exerts its therapeutic effects by modulating various signaling pathways in the body, but its exact mechanism of action is not fully understood. Further research is needed to fully understand the potential of DMABN as a therapeutic agent.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(2,4,6-trimethylbenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-16-14-17(2)23(18(3)15-16)24(28)19-6-8-20(9-7-19)25(29)26-21-10-12-22(13-11-21)27(4)5/h6-15H,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSQEYUNGBYEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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